N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide
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Overview
Description
N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Step 1: Preparation of the hydrazine derivative.
Step 2: Condensation with the appropriate carbonyl compound (e.g., aldehyde or ketone) under acidic or basic conditions.
Step 3: Purification of the product using recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydrazone group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or hydrazone moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-oxo-2-{(2E)-2-[4-(methyl)benzylidene]hydrazinyl}acetamide
- N-methyl-2-oxo-2-{(2E)-2-[4-(ethyl)benzylidene]hydrazinyl}acetamide
- N-methyl-2-oxo-2-{(2E)-2-[4-(tert-butyl)benzylidene]hydrazinyl}acetamide
Uniqueness
N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide is unique due to the presence of the isopropyl group, which may impart specific steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-methyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)11-6-4-10(5-7-11)8-15-16-13(18)12(17)14-3/h4-9H,1-3H3,(H,14,17)(H,16,18)/b15-8+ |
InChI Key |
WJLKTEWVHLUDMM-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC |
Origin of Product |
United States |
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